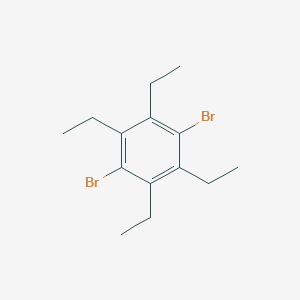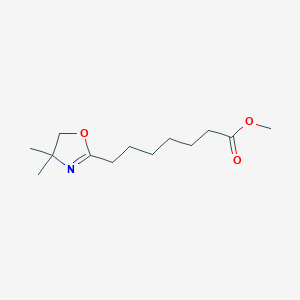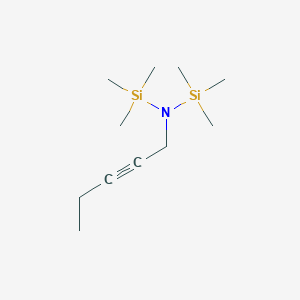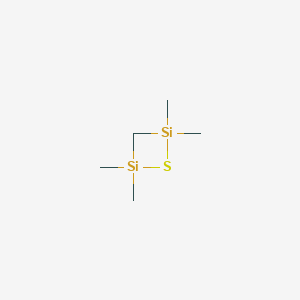
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C14H18N2O5. It is also known by other names such as 4’-tert-butyl-2’,6’-dimethyl-3’,5’-dinitroacetophenone and musk ketone . This compound is characterized by its aromatic ring structure with tert-butyl, dimethyl, and dinitro functional groups attached, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
The synthesis of 4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde typically involves nitration reactions. One common method includes the nitration of 2,6-dimethyl-4-tert-butylbenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde include:
2,6-Dimethyl-4-tert-butylbenzaldehyde: Lacks the nitro groups, making it less reactive in certain chemical reactions.
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Similar structure but with an acetophenone group instead of an aldehyde group.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Contains additional functional groups, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
99758-50-6 |
|---|---|
Formule moléculaire |
C13H16N2O5 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
4-tert-butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde |
InChI |
InChI=1S/C13H16N2O5/c1-7-9(6-16)8(2)12(15(19)20)10(13(3,4)5)11(7)14(17)18/h6H,1-5H3 |
Clé InChI |
MDUITPGWGOPWKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)

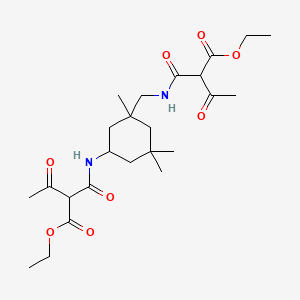
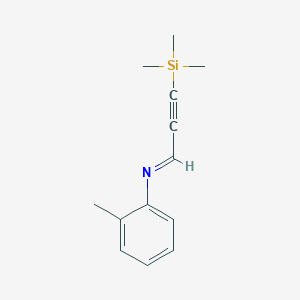

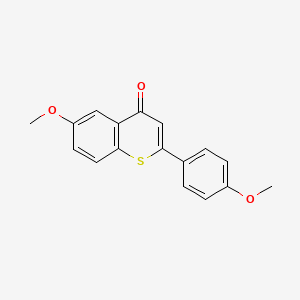
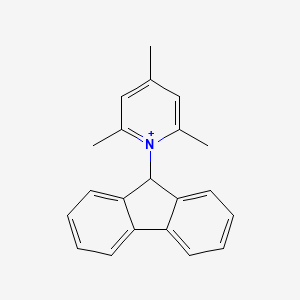
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)
